molecular formula C22H19N3O7S B423070 2-METHOXY-6-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE

2-METHOXY-6-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE

Cat. No.: B423070
M. Wt: 469.5g/mol
InChI Key: PSMJDXRGOWZDJE-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHOXY-6-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound with potential applications in various scientific fields. This compound features a nitrobenzoyl group, a carbohydrazonoyl linkage, a methoxyphenyl ring, and a methylbenzenesulfonate moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-6-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE typically involves multi-step organic reactions. The process begins with the preparation of the nitrobenzoyl intermediate, followed by the introduction of the carbohydrazonoyl group. The methoxyphenyl ring is then attached, and finally, the methylbenzenesulfonate moiety is introduced. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-6-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further reactions.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the methoxyphenyl ring.

Scientific Research Applications

2-METHOXY-6-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate or as a precursor for pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-METHOXY-6-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-2-methoxyphenyl 4-methylbenzenesulfonate
  • 2-(2-{3-Nitrobenzoyl}carbohydrazonoyl)-4-methoxyphenyl 4-methylbenzenesulfonate

Uniqueness

Compared to similar compounds, 2-METHOXY-6-{[(E)-2-(3-NITROBENZOYL)HYDRAZONO]METHYL}PHENYL 4-METHYL-1-BENZENESULFONATE is unique due to the specific positioning of the methoxy group on the phenyl ring. This structural variation can influence its reactivity, biological activity, and overall chemical properties, making it a distinct compound of interest for various research applications.

Properties

Molecular Formula

C22H19N3O7S

Molecular Weight

469.5g/mol

IUPAC Name

[2-methoxy-6-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C22H19N3O7S/c1-15-9-11-19(12-10-15)33(29,30)32-21-17(6-4-8-20(21)31-2)14-23-24-22(26)16-5-3-7-18(13-16)25(27)28/h3-14H,1-2H3,(H,24,26)/b23-14+

InChI Key

PSMJDXRGOWZDJE-OEAKJJBVSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2OC)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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